

Pseudoionone as a Fragrance Ingredient: A Technical Guide

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Compound of Interest

Compound Name: *Pseudoionone*

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Abstract

Pseudoionone (CAS No. 141-10-6), a naturally occurring acyclic isoprenoid ketone, is a critical intermediate in the synthesis of ionones, a class of aroma compounds extensively used in the fragrance and flavor industry for their characteristic violet scent. While **pseudoionone** itself possesses a distinct aroma, its use as a direct fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization. However, it is permitted as an impurity in ionone mixtures up to a concentration of 2%. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, fragrance profile, regulatory status, and toxicological aspects of **pseudoionone**. Detailed experimental protocols for its synthesis and analysis are also presented, along with diagrams illustrating key chemical and biological pathways.

Chemical and Physical Properties

Pseudoionone, systematically named (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a pale yellow oily liquid. It is a terpene ketone and exists as a mixture of geometric isomers.^{[1][2]}^[3] The key physicochemical properties of **pseudoionone** are summarized in Table 1.

Property	Value	References
Molecular Formula	C ₁₃ H ₂₀ O	[3]
Molecular Weight	192.30 g/mol	[3]
CAS Number	141-10-6	[3]
Appearance	Pale yellow to yellow oily liquid	[2]
Boiling Point	114-116 °C at 2 mmHg	[2]
Density	0.894 - 0.903 g/mL at 25 °C	[2]
Refractive Index	1.529 - 1.535 at 20 °C	[2]
Flash Point	84 °C (183 °F)	[2]
Solubility	Insoluble in water; soluble in ethanol and ether.	[2]

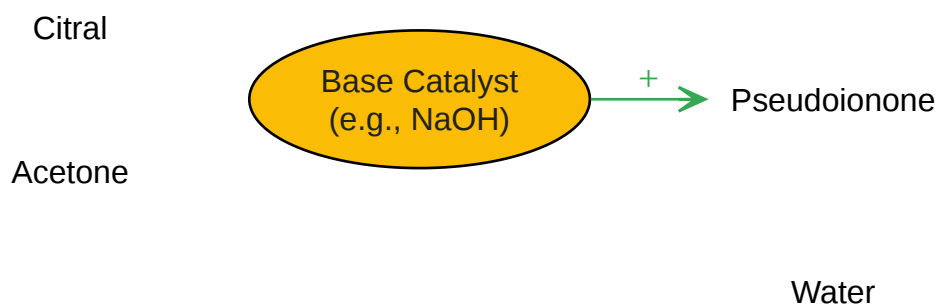
Synthesis

The most common industrial synthesis of **pseudoionone** is through the aldol condensation of citral with acetone.[4][5] This reaction is typically base-catalyzed.

Synthesis Pathway

The reaction proceeds via the formation of an enolate from acetone in the presence of a base, which then acts as a nucleophile, attacking the aldehyde carbon of citral. The resulting aldol adduct readily dehydrates to form the conjugated ketone, **pseudoionone**.

Figure 1. Synthesis of Pseudoionone via Aldol Condensation



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Caption: Synthesis of **Pseudoionone** via Aldol Condensation.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is adapted from established laboratory procedures for the synthesis of **pseudoionone**.

Materials:

- Citral (purified)
- Acetone (anhydrous)
- Sodium ethoxide solution in ethanol (or other suitable base like sodium hydroxide)
- Diethyl ether
- 10% aqueous sodium hydroxide solution
- Anhydrous sodium sulfate
- Ice-salt bath
- Mechanical stirrer, dropping funnel, and thermometer

Procedure:

- In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine purified citral and a molar excess of anhydrous acetone.
- Cool the mixture to -5°C or below using an ice-salt bath.
- With vigorous stirring, slowly add a cold solution of sodium ethoxide in absolute ethanol through the dropping funnel, maintaining the temperature at or below -5°C .

- After the addition is complete, continue stirring for an additional 5-10 minutes.
- Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a 10% aqueous sodium hydroxide solution.
- Separate the aqueous layer and extract it again with diethyl ether.
- Combine the ether extracts and dry them over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the ether by distillation.
- The crude **pseudoionone** can be purified by vacuum distillation.

Yields: Reported yields for this type of reaction are typically in the range of 70-80%.^[5]

Fragrance Profile and Use

Odor Description

Pseudoionone possesses a medium-strength odor with a complex profile described as sweet, waxy, citrus, floral, balsamic, dry, dusty, and powdery with a spicy nuance.^[2]

Odor Threshold

A specific quantitative odor detection threshold for **pseudoionone** is not well-documented in publicly available literature. Qualitative descriptions indicate a medium odor strength.^[2]

Use in Fragrance Industry

Pseudoionone's primary role in the fragrance industry is not as a fragrance ingredient itself, but as a key intermediate in the production of ionones.^[4] The cyclization of **pseudoionone** in the presence of an acid catalyst yields a mixture of α -, β -, and γ -ionone, which are highly valued for their violet and woody scents.

Regulation and Safety

IFRA Standards

The International Fragrance Association (IFRA) prohibits the use of **pseudoionone** as a fragrance ingredient.^{[2][3]} However, it is permitted as an impurity in ionones at a maximum

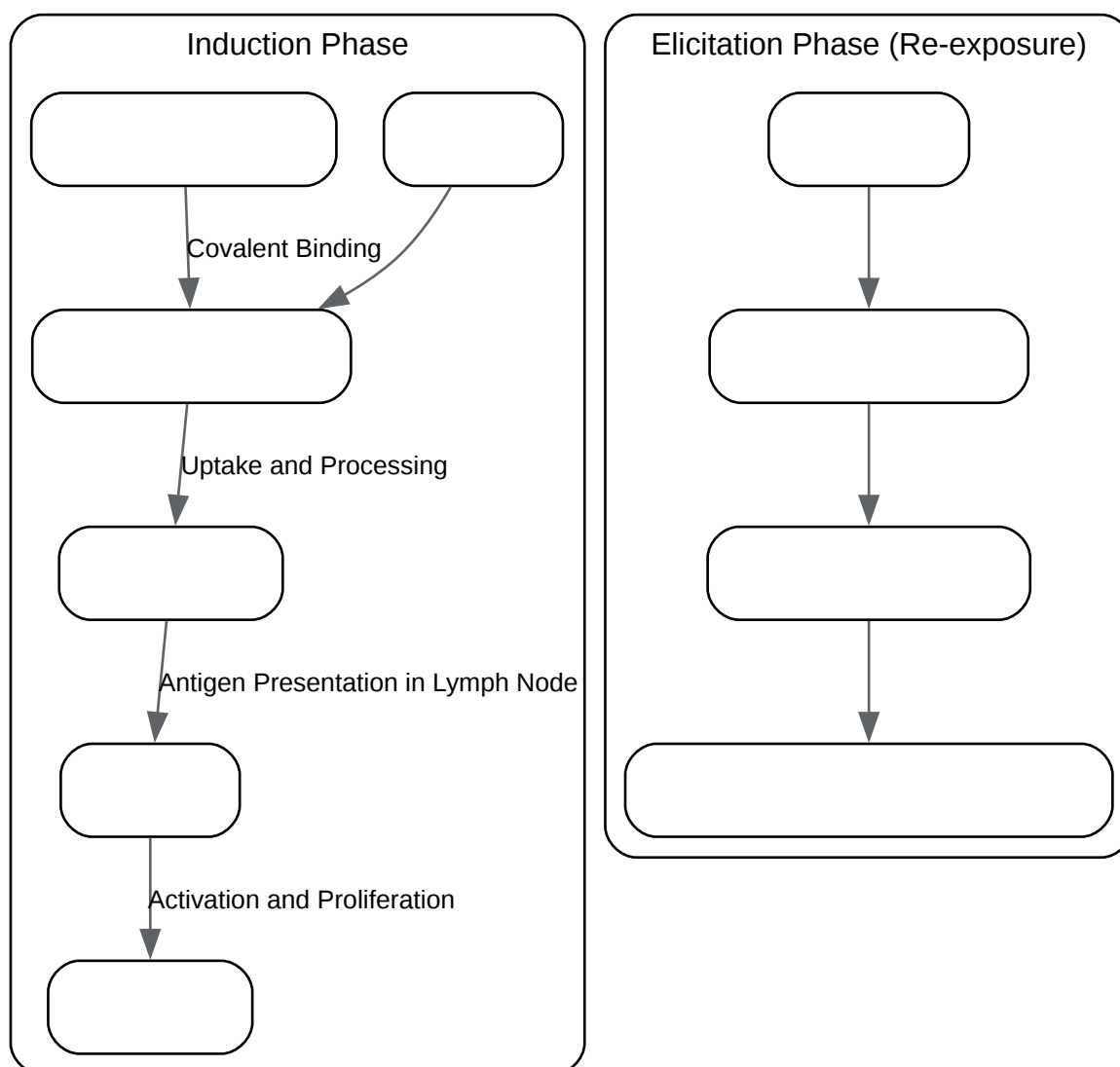
level of 2%.[\[2\]](#)

Dermal Sensitization

The primary reason for the restriction of **pseudoionone** is its potential to cause dermal sensitization, leading to allergic contact dermatitis.[\[2\]](#)

Mechanism of Dermal Sensitization: **Pseudoionone** is considered a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.

Figure 2. Mechanism of Dermal Sensitization by a Hapten



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Caption: Mechanism of Dermal Sensitization by a Hapten.

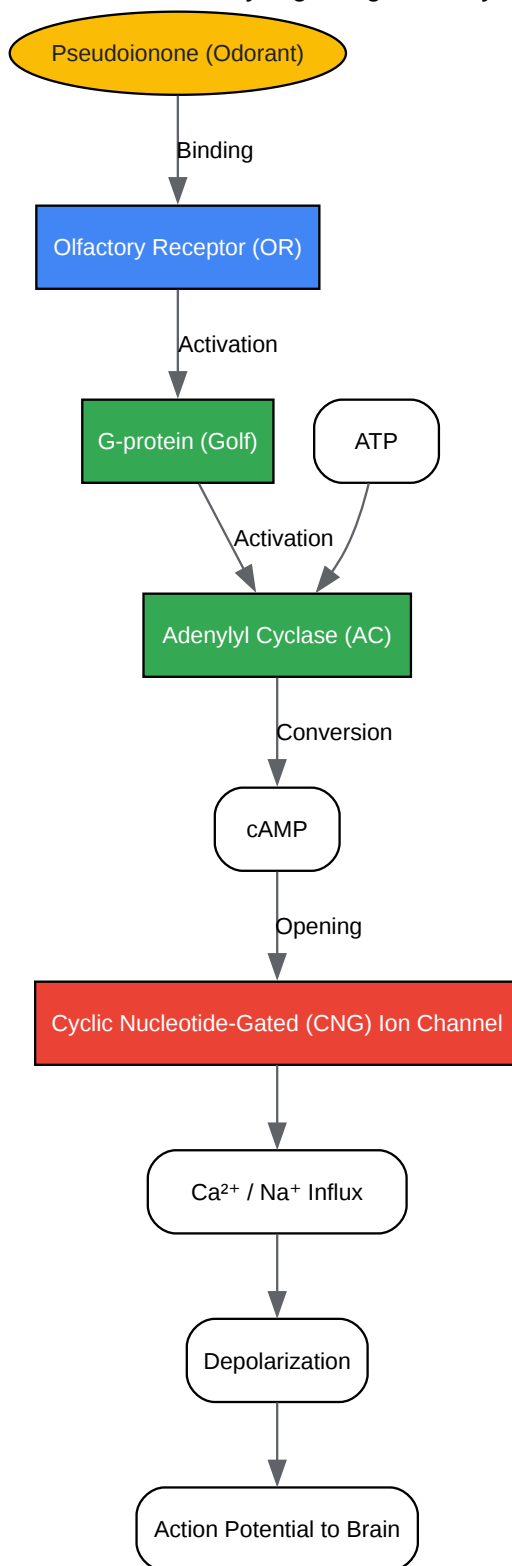
The process occurs in two phases:

- Induction Phase: Upon initial skin contact, **pseudoionone** penetrates the epidermis and covalently binds to skin proteins, forming a hapten-protein complex. This complex is recognized as foreign by Langerhans cells (antigen-presenting cells), which then migrate to the lymph nodes to activate naive T-cells, leading to the generation of memory T-cells.
- Elicitation Phase: Upon subsequent exposure to **pseudoionone**, the memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.

Olfactory Signaling Pathway

The perception of odorants like **pseudoionone** begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. As a ketone, **pseudoionone** likely interacts with a specific subset of ORs. The binding of an odorant to its receptor initiates a G-protein-coupled signaling cascade.

Figure 3. Generalized Olfactory Signaling Pathway for a Ketone

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Caption: Generalized Olfactory Signaling Pathway for a Ketone.

The binding of **pseudoionone** to its specific OR(s) is thought to trigger a conformational change in the receptor, activating an associated G-protein (G α olf). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of **pseudoionone**, often in combination with mass spectrometry (MS) for definitive identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of **pseudoionone** in a fragrance mixture.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

- Dilute the sample containing **pseudoionone** in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp at 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Data Analysis:

- Identification of **pseudoionone** is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).
- Quantification is typically performed using an internal standard method.

Stability in Formulations

The stability of fragrance ingredients like **pseudoionone** in cosmetic formulations is crucial for product quality and safety. Stability can be affected by factors such as pH, light, temperature, and interactions with other ingredients and the packaging.[\[1\]](#)

Factors Affecting Stability:

- Oxidation: Exposure to air can lead to the oxidation of **pseudoionone**, potentially altering its odor profile and causing discoloration.[\[1\]](#)
- Light: UV radiation can degrade **pseudoionone**, leading to changes in color and scent.[\[1\]](#)
- Temperature: High temperatures can accelerate degradation reactions.[\[1\]](#)
- pH: The pH of the formulation can influence the chemical stability of **pseudoionone**.

Due to its potential for degradation, it is recommended to conduct stability testing on any formulation containing **pseudoionone** (or ionones with **pseudoionone** as an impurity). This typically involves storing the product under various conditions (e.g., elevated temperature, UV light exposure) and monitoring for changes in appearance, color, odor, and chemical composition over time.[6]

Conclusion

Pseudoionone is a significant chemical in the fragrance industry, primarily serving as a precursor to the commercially important ionones. Its own fragrance profile is complex, but its use as a fragrance ingredient is restricted due to its skin-sensitizing properties. A thorough understanding of its synthesis, chemical properties, and toxicological profile is essential for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, particularly when dealing with ionone-containing formulations where **pseudoionone** may be present as an impurity. Further research to quantify its odor threshold and to fully characterize its stability in various cosmetic bases would be beneficial for the industry.

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